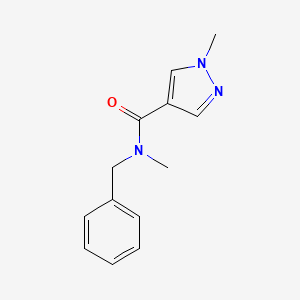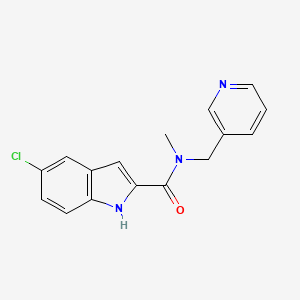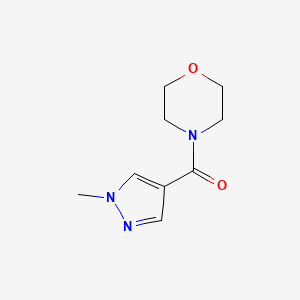![molecular formula C12H16N2O3 B7501779 1-[4-(2-Methylfuran-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7501779.png)
1-[4-(2-Methylfuran-3-carbonyl)piperazin-1-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(2-Methylfuran-3-carbonyl)piperazin-1-yl]ethanone is a synthetic compound that has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, and its mechanism of action has been explored in detail.
作用機序
The mechanism of action of 1-[4-(2-Methylfuran-3-carbonyl)piperazin-1-yl]ethanone is not fully understood. However, it has been reported to modulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. It has also been found to inhibit acetylcholinesterase activity, which is involved in the breakdown of acetylcholine, a neurotransmitter that plays a role in learning and memory. Additionally, this compound has been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
1-[4-(2-Methylfuran-3-carbonyl)piperazin-1-yl]ethanone has been found to have various biochemical and physiological effects. It has been reported to modulate the release of neurotransmitters, inhibit acetylcholinesterase activity, and induce apoptosis in cancer cells. Additionally, this compound has been found to have anti-inflammatory and analgesic effects. These effects make this compound a promising candidate for further research in various fields.
実験室実験の利点と制限
The advantages of using 1-[4-(2-Methylfuran-3-carbonyl)piperazin-1-yl]ethanone in lab experiments include its diverse effects and potential use in various fields of research. However, there are also limitations to using this compound. One limitation is its potential toxicity, which requires careful handling and monitoring. Additionally, the mechanism of action of this compound is not fully understood, which may make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on 1-[4-(2-Methylfuran-3-carbonyl)piperazin-1-yl]ethanone. One direction is to further study its mechanism of action and explore its potential use in drug discovery. Another direction is to investigate its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, this compound could be studied for its potential use in cancer treatment and as an anti-inflammatory and analgesic agent. Further research is needed to fully understand the potential of this compound in scientific research.
In conclusion, 1-[4-(2-Methylfuran-3-carbonyl)piperazin-1-yl]ethanone is a synthetic compound that has been studied for its potential use in scientific research. Its diverse effects make it a promising candidate for further research in various fields. The synthesis method of this compound has been reported to be efficient and reliable. However, its potential toxicity and the limited understanding of its mechanism of action are limitations to its use in lab experiments. Further research is needed to fully understand the potential of this compound in scientific research.
合成法
The synthesis of 1-[4-(2-Methylfuran-3-carbonyl)piperazin-1-yl]ethanone involves the reaction of 2-methylfuran-3-carboxylic acid with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then treated with ethyl chloroformate to yield the final product. This synthesis method has been reported in various scientific journals and has been found to be efficient and reliable.
科学的研究の応用
1-[4-(2-Methylfuran-3-carbonyl)piperazin-1-yl]ethanone has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of acetylcholinesterase activity, and the induction of apoptosis in cancer cells. It has also been reported to have anti-inflammatory and analgesic effects. Due to its diverse effects, this compound has been studied in various fields of research, including neuroscience, cancer research, and drug discovery.
特性
IUPAC Name |
1-[4-(2-methylfuran-3-carbonyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-9-11(3-8-17-9)12(16)14-6-4-13(5-7-14)10(2)15/h3,8H,4-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZCINUDPHXQQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCN(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Methylfuran-3-carbonyl)piperazin-1-yl]ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3-(Methoxymethyl)phenyl]-morpholin-4-ylmethanone](/img/structure/B7501722.png)

![7-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7501734.png)


![[3-(Methylsulfanylmethyl)phenyl]-morpholin-4-ylmethanone](/img/structure/B7501751.png)


![5-Chloro-9H-pyrimido[4,5-B]indole-2,4-diamine](/img/structure/B7501774.png)
![Ethyl 1-[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl]piperidine-4-carboxylate](/img/structure/B7501778.png)

